molecular formula C22H23F3N6O B2356185 N2-(3,4-dimethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine CAS No. 232937-62-1

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2356185
CAS No.: 232937-62-1
M. Wt: 444.462
InChI Key: MUMWWHAONNXGQY-UHFFFAOYSA-N
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Description

This compound (CAS: 384849-51-8, ChemSpider ID: 8042280) is a 1,3,5-triazine derivative with the molecular formula C₂₀H₁₉F₃N₆O and a molecular weight of 416.407 g/mol . Its structure features:

  • A morpholino group at the 6-position, enhancing solubility and hydrogen-bonding capacity.
  • N²-(3,4-Dimethylphenyl) and N⁴-(3-(trifluoromethyl)phenyl) substituents, contributing steric bulk, lipophilicity, and electron-withdrawing effects.

Triazine derivatives are widely studied for pharmaceutical and material science applications due to their tunable reactivity and stability .

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N6O/c1-14-6-7-18(12-15(14)2)27-20-28-19(29-21(30-20)31-8-10-32-11-9-31)26-17-5-3-4-16(13-17)22(23,24)25/h3-7,12-13H,8-11H2,1-2H3,(H2,26,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMWWHAONNXGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,4-dimethylphenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class, which has been investigated for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a triazine core substituted with:

  • Morpholino group : Enhances solubility and bioavailability.
  • Dimethylphenyl group : Contributes to hydrophobic interactions.
  • Trifluoromethylphenyl group : Increases lipophilicity and may enhance binding affinity to biological targets.

The molecular formula is C23H28F3N6OC_{23}H_{28}F_3N_6O, with a molecular weight of approximately 450.5 g/mol. The presence of fluorine atoms is significant as they can modulate the electronic properties of the compound, potentially affecting its biological interactions.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymes : The triazine core is known to interact with various enzymes, potentially leading to inhibition of critical pathways in cancer cell proliferation.
  • Modulation of Receptors : It may act on specific receptors involved in cell signaling pathways, particularly those associated with cancer growth and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably:

  • In vitro Studies : Research has demonstrated that derivatives of triazine compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB231) and prostate cancer (DU145) cells .
  • Selectivity : The compound has shown selective toxicity towards cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic window .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituent Positioning : The position of substituents on the phenyl rings significantly influences the compound's activity. For instance, para-substituted groups generally enhance potency against targeted cancer cell lines .
  • Fluorination Effects : The introduction of trifluoromethyl groups has been correlated with increased potency due to enhanced electron-withdrawing effects, which can stabilize the transition state during enzyme inhibition .

Case Studies

  • MDA-MB231 Breast Cancer Cells :
    • A study evaluated the antiproliferative effects of various triazine derivatives on MDA-MB231 cells. The most potent compounds reduced cell viability by over 50% at concentrations as low as 0.06 μM .
    • These compounds exhibited selectivity by not affecting the growth of non-cancerous MCF-10A cells.
  • DU145 Prostate Cancer Cells :
    • Another investigation focused on the efficacy of triazine derivatives against DU145 prostate cancer cells. Compounds showed significant growth inhibition and induced apoptosis through activation of caspase pathways .

Summary Table of Biological Activities

CompoundTarget Cell LineIC50 (μM)Mechanism
This compoundMDA-MB2310.06Enzyme inhibition
This compoundDU1450.12Apoptosis induction

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

2.1. Substituent-Driven Reactivity and Stability
Compound Name Substituents Molecular Formula Key Properties
Target Compound N²-(3,4-dimethylphenyl), N⁴-(3-(trifluoromethyl)phenyl), 6-morpholino C₂₀H₁₉F₃N₆O High lipophilicity (CF₃ group), metabolic stability, potential kinase inhibition
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f) 4-Cl, N,N-diethyl, 6-morpholino C₁₁H₁₈ClN₅O Chloro substituent increases electrophilicity; diethyl group reduces steric hindrance. Used as an intermediate in drug synthesis
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (2d) 4-Cl, N-benzyl, 6-morpholino C₁₅H₁₆ClN₅O Benzyl group enhances aromatic interactions; chloro improves reactivity for cross-coupling
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine 4-Cl, N-methyl, N-phenyl, 6-morpholino C₁₄H₁₆ClN₅O Chloro and phenyl groups favor crystallinity; used in light stabilizers
  • Key Insight: The absence of chloro in the target compound reduces electrophilic reactivity but improves metabolic stability compared to 2d, 2f, and other chloro-substituted analogs . The trifluoromethyl group enhances lipophilicity and binding to hydrophobic protein pockets, a feature absent in non-fluorinated analogs .
2.2. Fluorinated vs. Non-Fluorinated Derivatives
  • Fluorinated Triazines (e.g., target compound): The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, improving oxidative stability and bioavailability . Demonstrated in fluorine-substituted 1,2,4-triazines, where CF₃ groups increased antimicrobial activity by 30–50% compared to non-fluorinated analogs .
  • Non-Fluorinated Triazines (e.g., 2d, 2f): Rely on chloro or alkyl groups for reactivity, limiting applications in environments requiring metabolic stability .
2.3. Morpholino-Containing Derivatives
  • The morpholino group in the target compound and analogs (e.g., 2d, 2f) enhances solubility in polar solvents (e.g., THF, ethanol) and facilitates hydrogen bonding with biological targets .
  • Comparison: Target Compound: Morpholino at 6-position balances solubility and steric effects from aryl substituents. 4-Chloro-N-methyl-6-morpholino-triazine (): Morpholino improves crystallinity but chloro limits stability under basic conditions .

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